molecular formula C3H8N2O2S B064559 2-(Methanesulphonyl)acetamidine CAS No. 183180-66-7

2-(Methanesulphonyl)acetamidine

Cat. No.: B064559
CAS No.: 183180-66-7
M. Wt: 136.18 g/mol
InChI Key: BNWHJVHAENLIEB-UHFFFAOYSA-N
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Description

2-(Methanesulphonyl)acetamidine is an organic compound with the molecular formula C3H8N2O2S It is characterized by the presence of a methanesulphonyl group attached to an acetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methanesulphonyl)acetamidine typically involves the reaction of methanesulfonyl chloride with acetamidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3SO2Cl+CH3C(=NH)NH2CH3SO2CH2C(=NH)NH2+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{CH}_3\text{C}(=NH)\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{CH}_2\text{C}(=NH)\text{NH}_2 + \text{HCl} CH3​SO2​Cl+CH3​C(=NH)NH2​→CH3​SO2​CH2​C(=NH)NH2​+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 2-(Methanesulphonyl)acetamidine can undergo various chemical reactions, including:

    Oxidation: The methanesulphonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methanesulphonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted acetamidines depending on the nucleophile used.

Scientific Research Applications

2-(Methanesulphonyl)acetamidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methanesulphonyl)acetamidine involves its interaction with specific molecular targets. The methanesulphonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

    Acetamidine: A simpler analogue without the methanesulphonyl group.

    Methanesulfonamide: Contains the methanesulphonyl group but lacks the acetamidine moiety.

    Sulfonylureas: A class of compounds with similar sulfonyl functional groups.

Uniqueness: 2-(Methanesulphonyl)acetamidine is unique due to the combination of the methanesulphonyl and acetamidine groups This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot

Properties

IUPAC Name

2-methylsulfonylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S/c1-8(6,7)2-3(4)5/h2H2,1H3,(H3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWHJVHAENLIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596965
Record name (Methanesulfonyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183180-66-7
Record name (Methanesulfonyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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